molecular formula C9H14N2O B1473892 2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde CAS No. 1547222-20-7

2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde

Cat. No. B1473892
M. Wt: 166.22 g/mol
InChI Key: HJMHZDMKMDXNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazole compounds, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde , are versatile materials used in scientific research. Their unique properties make them valuable for studying various biological processes and developing new drugs.


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of pyrazole compounds typically includes a five-membered ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazole and its derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde” would depend on its specific structure. For a similar compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde, the molecular weight is 138.17 .

Safety And Hazards

The safety and hazards associated with a specific compound would depend on its specific properties. For a similar compound, acetaldehyde, it has a flash point of -36°F and an upper explosive limit (UEL) of 60% .

Future Directions

The future directions for research on pyrazole compounds could include further exploration of their potential uses in various fields, such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

2-(3,5-diethylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-3-8-7-9(4-2)11(10-8)5-6-12/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMHZDMKMDXNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
2-(3,5-diethyl-1H-pyrazol-1-yl)acetaldehyde

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